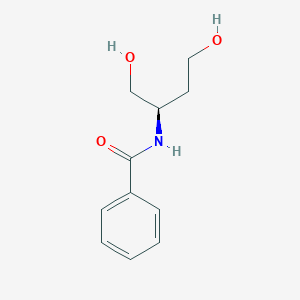
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide, also known as L-3,4-dihydroxybutanoyl-phenylalanine methyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a chiral molecule that has been found to have potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the treatment of various diseases. One limitation of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its limited availability. It is a chiral compound that requires a complex synthesis method, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (R)-N-(1,4-dihydroxybutan-2-yl)benzamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods to increase its availability for lab experiments. Additionally, future research could focus on the development of derivatives of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide to improve its potency and selectivity.
Méthodes De Synthèse
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of L-phenylalanine methyl ester with diacetyl tartaric anhydride to produce (R)-N-(1,4-dihydroxybutan-2-yl)benzamideoxybutanoyl-phenylalanine methyl ester. This compound is then treated with hydrochloric acid to obtain (R)-N-(1,4-dihydroxybutan-2-yl)benzamide.
Applications De Recherche Scientifique
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
1245643-19-9 |
|---|---|
Nom du produit |
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[(2R)-1,4-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1 |
Clé InChI |
HDOSGIOHZHZDEH-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@H](CCO)CO |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)CO |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CCO)CO |
Synonymes |
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




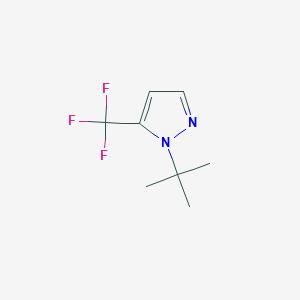
![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)
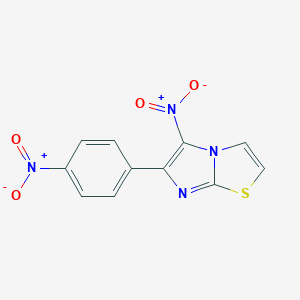
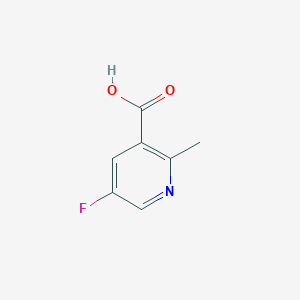


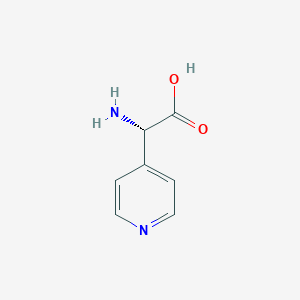
![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)
![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)
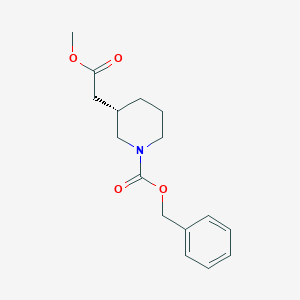
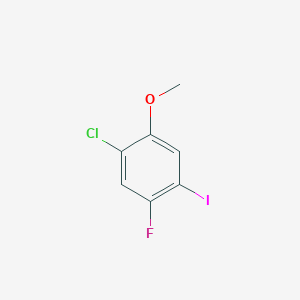
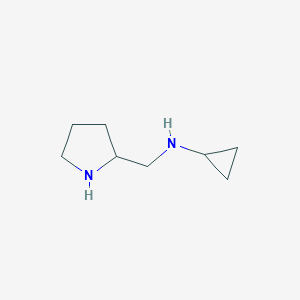
![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)